

# Rogletimide molecular target

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## Compound Focus: Rogletimide

CAS No.: 92788-10-8

Cat. No.: S541767

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## Efficacy and Clinical Data

**Rogletimide** was tested in clinical trials for postmenopausal breast cancer. The following table summarizes key endocrine and efficacy data from these studies [1].

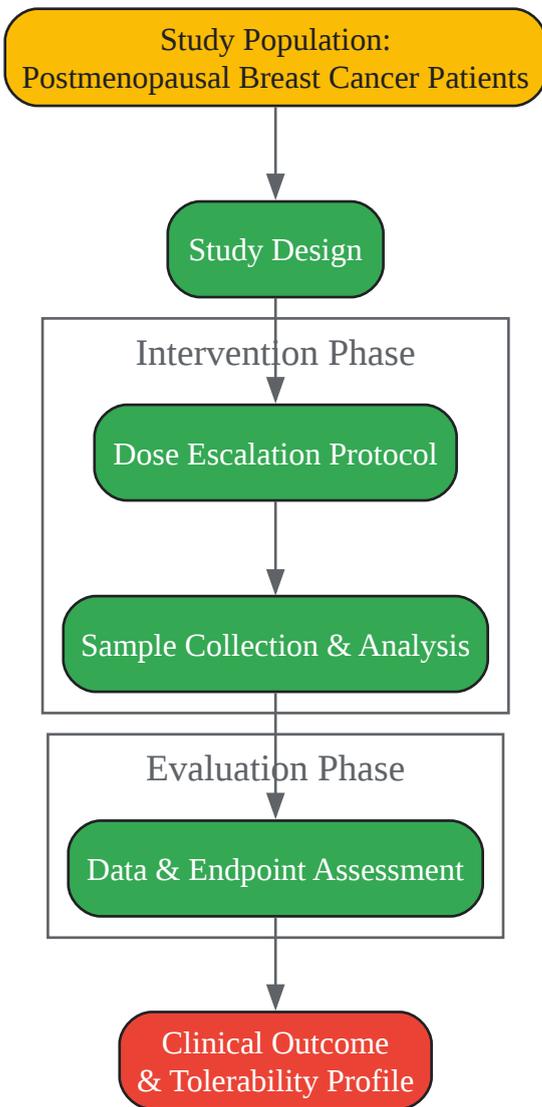
Parameter	Findings
Dosing	Tested at 200 mg, 400 mg, 800 mg, and 1200 mg, twice daily (b.d.)
Estradiol (E2) Suppression	Significant suppression at 200 mg b.d.; greater, but not statistically significant, suppression at higher doses
Other Hormonal Effects	Dose-related decrease in DHEA-S; suppression of other androgens (DHA, testosterone, androstenedione); no significant effect on cortisol, aldosterone, or gonadotropins
Clinical Response	One objective response observed in a study of ten patients
Reported Side Effects	Nausea, lethargy; side effects led to the withdrawal of 4 out of 10 patients at doses $\geq$ 400 mg b.d.

To put its performance into context, the table below compares **Rogletimide** with other aromatase inhibitors [2].

Generation	Medication	Dosage	% Aromatase Inhibition	Class
First	Rogletimide	800 mg twice daily	73.8%	Type II
First	Aminoglutethimide	250 mg four times daily	90.6%	Type II
Second	Fadrozole	2 mg twice daily	92.6%	Type II
Third	Letrozole	0.5 mg once daily	98.4%	Type II

## Experimental Protocols for Aromatase Inhibition Studies

The key experiments that defined **Rogletimide**'s profile involved **clinical pharmacokinetic and endocrine studies** in patient populations [1]. The general workflow for such clinical studies is outlined below.



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*Clinical study workflow for **Rogletimide***

## Detailed Methodologies

- **Clinical Study Design**

- **Population:** Postmenopausal women with advanced breast cancer.
- **Dosing Regimen:** A multiple-dose, escalating cross-over study. Doses (e.g., 200 mg, 400 mg, 800 mg, 1200 mg) were administered twice daily, with each dose level maintained for two weeks before escalation and assessment [1].

- **Sample Collection and Bioanalysis**

- **Pharmacokinetic (PK) Sampling:** Blood samples were collected at specified time points after dosing to establish a concentration-time profile for **Rogletimide**. Serum concentrations of the drug were measured, often using high-performance liquid chromatography (HPLC) or tandem mass spectrometry (LC-MS/MS).
- **Endocrine Profiling:** Blood samples were analyzed for hormone levels:
  - **Efficacy Markers:** Estradiol (E2), Estrone (E1), Estrone Sulfate (E1S).
  - **Safety/Specificity Markers:** Cortisol, Aldosterone, Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and adrenal androgens (DHEA-S, androstenedione). Hormone levels were typically measured using radioimmunoassays (RIA) [1].

- **Safety and Tolerability Assessment**

- Patients were monitored for adverse events (e.g., nausea, lethargy, rash).
- **Adrenal Function Test:** A Synacthen (ACTH) stimulation test was performed to assess potential inhibition of other steroidogenic enzymes like 20,22-desmolase, which would indicate a lack of specificity [1].

## Development Status and Rationale for Discontinuation

**Rogletimide** never reached the market. Its development was discontinued after clinical trials, with its status listed as "No development reported" for breast cancer [3] [2]. The primary reason was its **lower potency**.

- **Lower Efficacy:** As the comparative data shows, even at high doses (800 mg twice daily), **Rogletimide** achieved about 74% aromatase inhibition, which was substantially lower than the >90% inhibition seen with aminoglutethimide and later-generation inhibitors [2].
- **Side Effects:** Despite a more favorable side effect profile than aminoglutethimide (specifically, no significant suppression of cortisol or aldosterone) [1], side effects like nausea and lethargy were still dose-limiting [1]. The high doses required to achieve a therapeutic effect likely exacerbated these side effects, leading to an unfavorable risk-benefit ratio.

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## References

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